3-((1-((5-Ethylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine is a complex organic compound with the molecular formula and a molecular weight of approximately 339.43 g/mol. This compound is notable for its diverse functional groups, which include a pyridazine ring, a sulfonyl group, and a pyrrolidine moiety. It is primarily used in scientific research, particularly in studies related to medicinal chemistry and pharmacology.
3-((1-((5-Ethylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine can be classified as a heterocyclic compound due to the presence of multiple ring structures containing nitrogen atoms. It is also categorized under sulfonamides due to the sulfonyl group within its structure.
The synthesis of 3-((1-((5-Ethylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine typically involves multi-step organic reactions that may include:
The specific conditions for these reactions (e.g., temperature, solvents, catalysts) will vary depending on the desired yield and purity of the final product. Precise control over reaction conditions is crucial to avoid side reactions and ensure high selectivity.
The molecular structure of 3-((1-((5-Ethylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine features several key elements:
The compound's structural representation can be described using various notations:
InChI=1S/C14H17N3O3S2/c1-2-12-5-6-14(21-12)22(18,19)17-9-7-11(10-17)20-13-4-3-8-15-16-13/h3-6,8,11H,2,7,9-10H2,1H3
CCC1=CC=C(S1)S(=O)(=O)N2CCC(C2)OC3=NN=CC=C3
.The reactivity of 3-((1-((5-Ethylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine can be explored through various chemical reactions:
Understanding these reactions requires knowledge of reaction mechanisms and kinetics to optimize conditions for desired outcomes.
Research indicates that compounds with similar functionalities may modulate kinase activity or other signaling pathways relevant to cancer treatment.
The physical properties of 3-((1-((5-Ethylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine include:
Property | Value |
---|---|
Molecular Weight | 339.43 g/mol |
Solubility | Soluble |
Purity | Typically 95% |
Chemical properties include stability under various conditions (light, heat), reactivity with common reagents, and potential degradation pathways. Detailed studies are required to ascertain these properties fully.
This compound has potential applications in medicinal chemistry, particularly in:
CAS No.: 3463-92-1
CAS No.: 692-29-5
CAS No.: 34176-52-8
CAS No.: 1955-68-6
CAS No.: 101141-95-1
CAS No.: 130832-66-5